2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one
Description
2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one is a halogenated ketone featuring a fluorinated cyclopentyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the electrophilic α-bromo ketone moiety.
Properties
Molecular Formula |
C7H10BrFO |
|---|---|
Molecular Weight |
209.06 g/mol |
IUPAC Name |
2-bromo-1-(1-fluorocyclopentyl)ethanone |
InChI |
InChI=1S/C7H10BrFO/c8-5-6(10)7(9)3-1-2-4-7/h1-5H2 |
InChI Key |
LKJZEYLWKMIBSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)CBr)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one typically involves the bromination of 1-(1-fluorocyclopentyl)ethan-1-one. This can be achieved using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
On an industrial scale, the production of 2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid or other higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid or acetone.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups depending on the nucleophile used.
Reduction: Formation of 2-bromo-1-(1-fluorocyclopentyl)ethanol.
Oxidation: Formation of 2-bromo-1-(1-fluorocyclopentyl)ethanoic acid or other oxidized derivatives.
Scientific Research Applications
There is no direct information about the applications of "2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one" within the provided search results. However, the search results do provide information on similar compounds, which may suggest potential applications through extrapolation.
Relevant information from similar compounds:
- Ethanone, 2-bromo-1-(4-chlorophenyl) This compound can be analyzed using reverse phase HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . It can also be used for isolation impurities in preparative separation and is suitable for pharmacokinetics .
- 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone This compound is a reagent used in the design of haptens for the screening of highly sensitive .
- 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one The IUPAC name for this compound is 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone .
Potential applications (extrapolated from similar compounds):
Given the structural similarities, "2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one" may have applications in:
- Pharmaceutical research: As an intermediate in the synthesis of pharmaceutical compounds.
- Chemical research: As a reagent in various chemical reactions.
- Analytical chemistry: For separation and analysis using HPLC or similar techniques.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one involves its reactivity towards nucleophiles and electrophiles due to the presence of the bromine and fluorine atoms. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The fluorine atom can influence the electronic properties and reactivity of the compound, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Aromatic Bromoethanones
Substituted Aryl Derivatives
- 2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one (9): Synthesized in 87% yield via bromination of acetophenone derivatives. The electron-donating methoxy groups stabilize the intermediate, enhancing reaction efficiency. $^1$H NMR (CDCl₃) shows distinct aromatic protons at δ 7.24 and 6.78 ppm .
- 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one : Used in adrenaline-type drug synthesis. Its crystal structure reveals planar geometry, favoring π-π stacking in solid-state applications .
Key Differences :
- Applications: Aryl derivatives are widely used in pharmaceuticals (e.g., norfenefrine synthesis via 2-bromo-1-(3-bromophenyl)ethan-1-one) , while the fluorocyclopentyl variant may target aliphatic fluorination in drug candidates.
Aliphatic Bromoethanones
Cycloalkyl Derivatives
- 2-Bromo-1-(1-methylcyclopentyl)ethan-1-one : Molecular formula C₆H₉BrO (177.04 g/mol). The methyl group introduces steric hindrance, reducing reactivity compared to the fluorinated analog .
- 2-Bromo-1-([2.2]paracyclophan-4-yl)ethan-1-one : Synthesized in 81% yield using a bromine-dioxane complex, highlighting the role of mild reagents in preserving strained aliphatic systems .
Key Differences :
- Fluorine vs. Methyl : The fluorine atom in 2-bromo-1-(1-fluorocyclopentyl)ethan-1-one increases electronegativity, enhancing the ketone’s electrophilicity compared to methyl-substituted analogs.
- Steric Effects : The cyclopentyl ring’s bulkiness may hinder reactions at the α-carbon, whereas smaller substituents (e.g., methyl) allow faster kinetics.
Fluorinated Bromoethanones
Fluorophenyl Derivatives
- 2-Bromo-1-(3-fluorophenyl)ethan-1-one : CAS 53631-18-8, molecular weight 217.04 g/mol. The fluorine atom para to the ketone group modulates electronic effects, making it a precursor for fluorinated pharmaceuticals .
- 2-Bromo-1-(3,5-difluorophenyl)ethan-1-one : A colorless solid (C₈H₆BrF₂O) with increased electronegativity, improving stability in high-temperature reactions .
Key Differences :
- Aliphatic vs. Aromatic Fluorine: The fluorocyclopentyl group in the target compound avoids aromatic ring strain, offering better solubility in non-polar solvents compared to rigid fluorophenyl systems.
- Synthetic Flexibility : Fluorocyclopentyl derivatives enable modular fluorination in aliphatic positions, a strategy critical for CNS-targeting drugs.
Data Tables
Table 2: Physicochemical Properties
Biological Activity
2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one is a chemical compound that has garnered interest in the field of medicinal chemistry and pharmacology. Despite limited direct research on its biological activity, its structural analogs and related compounds suggest potential applications in antimicrobial and other therapeutic areas. This article reviews the available data concerning its biological properties, including possible mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
- Molecular Formula : C7H8BrF O
- Molecular Weight : 215.04 g/mol
- IUPAC Name : 2-bromo-1-(1-fluorocyclopentyl)ethan-1-one
- SMILES Notation : BrC(C(=O)C1CCCC1F)C
Biological Activity Overview
While specific studies on 2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one are sparse, related compounds have shown various biological activities:
Antimicrobial Activity
Research into structurally similar compounds indicates that halogenated ethyl ketones can exhibit antimicrobial properties. For instance:
- 2-Bromoacetophenone has been documented for its antibacterial effects against Gram-positive bacteria, suggesting that the bromine atom may enhance membrane permeability, leading to increased efficacy against microbial cells.
Anticancer Potential
Compounds with similar structural frameworks have demonstrated anticancer activities:
- Fluorinated cyclopentyl ketones have shown promise in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines .
The proposed mechanisms of action for related compounds include:
- Inhibition of Enzymatic Activity : Many halogenated compounds act as enzyme inhibitors, interfering with metabolic pathways essential for microbial survival or cancer cell growth.
- Membrane Disruption : The lipophilicity imparted by bromine and fluorine substituents can disrupt cellular membranes, leading to cell death.
Case Studies and Comparative Analysis
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-Bromoacetophenone | Antibacterial | |
| 2-Fluoro-1-(cyclopentyl)ethanone | Anticancer (breast cancer cells) | |
| 2-Bromo-1-(4-fluorophenyl)ethanone | Antimicrobial |
Case Study: Antimicrobial Effects of Halogenated Ketones
A study conducted on various halogenated ketones revealed that the presence of bromine significantly enhanced antimicrobial activity compared to non-halogenated counterparts. The study emphasized the role of halogen atoms in increasing lipophilicity and membrane penetration, which is critical for effective antimicrobial action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
